molecular formula C15H13N3O2S B12434093 5-cyano-N-[(methoxyimino)methyl]-3-methyl-4-phenylthiophene-2-carboxamide

5-cyano-N-[(methoxyimino)methyl]-3-methyl-4-phenylthiophene-2-carboxamide

Cat. No.: B12434093
M. Wt: 299.3 g/mol
InChI Key: GSTFCRNVGKOVJY-UHFFFAOYSA-N
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Description

5-cyano-N-[(methoxyimino)methyl]-3-methyl-4-phenylthiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a cyano group, a methoxyimino group, and a phenyl group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-N-[(methoxyimino)methyl]-3-methyl-4-phenylthiophene-2-carboxamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the treatment of these amines with methyl cyanoacetate under solvent-free conditions at room temperature . Another approach involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-cyano-N-[(methoxyimino)methyl]-3-methyl-4-phenylthiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, cyanides

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile involved .

Mechanism of Action

The mechanism of action of 5-cyano-N-[(methoxyimino)methyl]-3-methyl-4-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

5-cyano-N-(methoxyiminomethyl)-3-methyl-4-phenylthiophene-2-carboxamide

InChI

InChI=1S/C15H13N3O2S/c1-10-13(11-6-4-3-5-7-11)12(8-16)21-14(10)15(19)17-9-18-20-2/h3-7,9H,1-2H3,(H,17,18,19)

InChI Key

GSTFCRNVGKOVJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C2=CC=CC=C2)C#N)C(=O)NC=NOC

Origin of Product

United States

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